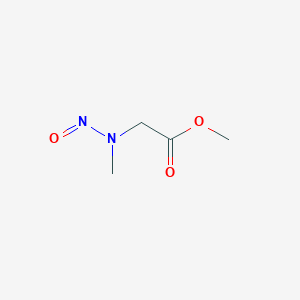

Methyl N-methyl-N-nitrosoglycine

Overview

Description

Synthesis Analysis

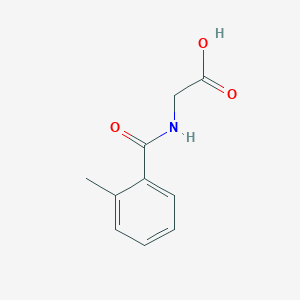

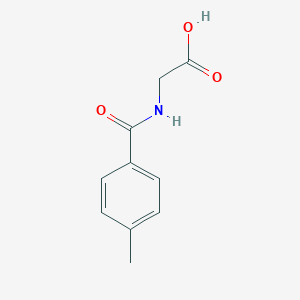

The synthesis of related N-nitrosamine compounds involves specific reactions that lead to the formation of β-nitro amino acid derivatives and α,β-dehydro amino acid derivatives from N-benzoyl-2-bromoglycine methyl ester reactions with alkyl nitronates (Burgess & Easton, 1988). This process highlights the reactivity of nitrosated compounds and their potential pathways in synthesizing Methyl N-methyl-N-nitrosoglycine or its derivatives.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to Methyl N-methyl-N-nitrosoglycine, such as the Zn(II) and Cd(II) complexes with N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxo-pyrimidin-2-yl)glycine, reveals insights into coordination behaviors and structural characteristics (Arranz-Mascarós et al., 2000). These studies are crucial for understanding the molecular framework and binding potentials of Methyl N-methyl-N-nitrosoglycine.

Chemical Reactions and Properties

The chemical reactions of Methyl N-methyl-N-nitrosoglycine involve interactions with DNA, leading to the formation of various adducts, including O6-carboxymethylguanine and O6-methylguanine. Such reactions are significant due to their implications in biological systems and potential mutagenic activities (Shuker & Margison, 1997).

Physical Properties Analysis

The study of physical properties such as the interaction of amino acids and their N-methylated derivatives with water, as examined through FT-IR spectroscopy, provides valuable insights into the hydration effects and molecular dynamics that could be relevant for Methyl N-methyl-N-nitrosoglycine (Panuszko et al., 2011). Understanding these properties is essential for comprehending the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of Methyl N-methyl-N-nitrosoglycine, including its reactivity and interactions with other compounds, can be inferred from studies on similar N-nitrosamines. For instance, the synthesis and characterisation of N-nitrosodipeptides shed light on the structural and reactive aspects of N-nitrosamines, which are crucial for understanding the chemical properties of Methyl N-methyl-N-nitrosoglycine (Challis et al., 1990).

Scientific Research Applications

Impact of N-Methylation on Amino Acid Clusters

A study by Cao et al. (2021) observed that N-methylation, such as in derivatives of Methyl N-methyl-N-nitrosoglycine, simplifies the conformations of amino acid-iodide clusters. This was demonstrated using negative ion photoelectron spectroscopy, highlighting fewer contributing structures and spectral simplification with increasing methylation (Cao et al., 2021).

Role in Retinal Degeneration Studies

Taylor et al. (2016) explored the effects of N-methyl-N-nitrosourea, a compound related to Methyl N-methyl-N-nitrosoglycine, on retinal neurons and glia in an in vitro model. This study provides insight into how similar compounds might be used in research related to retinal degeneration and transplantation paradigms (Taylor, Arnér, & Ghosh, 2016).

Understanding Biodegradation of Nitramines

Mahan et al. (2017) focused on the biodegradation of N-nitroglycine, a compound structurally related to Methyl N-methyl-N-nitrosoglycine. This research is vital for environmental remediation, especially in understanding how nitramines are degraded in natural ecosystems, which has implications for managing contamination from explosives (Mahan et al., 2017).

Investigating N-Methyl-N-Nitrosourea in Neurological Disorders

Koriyama et al. (2015) studied N-methyl-N-nitrosourea, investigating its role in photoreceptor cell death in retinal degenerative diseases. The findings from such studies can be extrapolated to understand the effects of structurally similar compounds like Methyl N-methyl-N-nitrosoglycine in neurological conditions (Koriyama et al., 2015).

Methylation in Methionine Metabolism

Luka et al. (2001) discussed the role of glycine N-methyltransferase in methionine metabolism, an area that is indirectly related to the study of Methyl N-methyl-N-nitrosoglycine. Such research can provide insights into the metabolic pathways involving methylated compounds (Luka et al., 2001).

Synthesis and Functionalization of Amines

Senthamarai et al. (2018) presented a method for the synthesis of N-methylated and N-alkylated amines, relevant for understanding the chemical synthesis of compounds like Methyl N-methyl-N-nitrosoglycine (Senthamarai et al., 2018).

Antimutagenicity Against N-Methyl-N-nitrosourea

Tatsuzaki et al. (2014) explored the antimutagenic properties of various plant extracts against N-Methyl-N-nitrosourea, a related compound. Understanding such interactions is crucial for assessing the potential health risks of similar compounds (Tatsuzaki et al., 2014).

Safety And Hazards

Future Directions

Research on nitrosamines, including Methyl N-methyl-N-nitrosoglycine, is ongoing, particularly in the context of their presence in pharmaceutical products . Future research directions include the development of more effective strategies for preventing and treating diseases associated with nitrosamine exposure, and the exploration of the role, advantages, and challenges of phytochemicals in nitrosamine-induced diseases .

properties

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-methyl-N-nitrosoglycine | |

CAS RN |

51938-19-3 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)